molecular formula C11H6F2N4OS B14114940 5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B14114940
M. Wt: 280.26 g/mol
InChI Key: GPNOZNGPVSSAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 3,4-difluoroaniline with ethyl acetoacetate, followed by cyclization with thiourea. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide in ethanol . The intermediate product undergoes further cyclization to form the final pyrazolo[3,4-d]pyrimidine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a vital role in cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which enhances its binding affinity to CDKs and its cytotoxic activity against cancer cells. The presence of the difluorophenyl group and the thioxo moiety contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C11H6F2N4OS

Molecular Weight

280.26 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H6F2N4OS/c12-7-2-1-5(3-8(7)13)17-10(18)6-4-14-16-9(6)15-11(17)19/h1-4H,(H2,14,15,16,19)

InChI Key

GPNOZNGPVSSAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(NC2=S)NN=C3)F)F

Origin of Product

United States

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